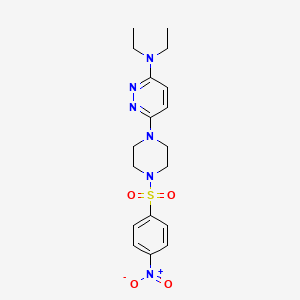

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

描述

N,N-Diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a diethylamine group and at position 6 with a piperazine moiety modified by a 4-nitrophenylsulfonyl group. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide or nitroaryl recognition motifs.

属性

IUPAC Name |

N,N-diethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4S/c1-3-21(4-2)17-9-10-18(20-19-17)22-11-13-23(14-12-22)29(27,28)16-7-5-15(6-8-16)24(25)26/h5-10H,3-4,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIPZGYSJJGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of a dihaloalkane with a piperazine derivative.

Functionalization with the Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 4-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitro derivatives or sulfone compounds.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted piperazine derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C₁₈H₂₄N₆O₄S

- Molecular Weight: 420.5 g/mol

- CAS Number: 899953-29-8

The structure features a pyridazine ring substituted with a piperazine moiety and a nitrophenylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole-Pyridazine Derivative | MCF-7 | 24.38 | |

| Pyridazine-Thiazole Hybrid | PC3 | 18.4 | |

| Novel Benzhydryl Piperazine | HepG2 | 88.23 |

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. In related studies, piperazine derivatives have been synthesized and tested for their efficacy in seizure models, showing protective indices that indicate their effectiveness in preventing seizures .

Table 2: Anticonvulsant Activity of Related Compounds

| Compound Name | Model Used | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index |

|---|---|---|---|---|

| Thiazole-Pyrrolidine Analogue | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |

| Pyridazinone Derivative | Electroshock Test | 24.38 | - | - |

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the pyridazine core.

- Introduction of the piperazine ring through nucleophilic substitution.

- Sulfonation with nitrophenyl groups.

These methods leverage established synthetic routes for piperazines and sulfonamides, ensuring high yields and purity of the final product .

Therapeutic Potential

Given its biological activities, this compound holds promise as a lead compound in drug development for cancer treatment and seizure disorders. The ongoing exploration of structure–activity relationships (SAR) aims to optimize its efficacy and reduce potential side effects.

作用机制

The mechanism of action of N,N-diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyridazine/Pyrimidine Derivatives

Structural Variations and Implications

- Electron-Withdrawing Groups : The target compound’s 4-nitrophenylsulfonyl group contrasts with analogs like the butylsulfonyl group in , which lacks aromaticity and nitro functionality. This difference may reduce the target’s metabolic stability but enhance binding to polar active sites .

- Heterocyclic Cores : While the target uses a pyridazine core, analogs in and employ imidazopyridazine or pyrimidine scaffolds. Pyrimidine derivatives (e.g., ) often exhibit improved solubility due to nitrogen-rich frameworks .

- Piperazine Modifications : Substituents on the piperazine ring vary significantly. The nitrobenzoyl group in introduces a planar aromatic system, whereas the target’s sulfonyl group offers greater conformational rigidity.

Pharmacological and Physicochemical Properties

- Enzyme Targeting : Compounds like demonstrate antimalarial activity via inhibition of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). The target’s nitro group may similarly interact with redox-sensitive parasitic enzymes .

- Synthetic Accessibility : The target’s synthesis likely parallels methods in , involving nucleophilic substitution between piperazine and pyridazine intermediates, followed by sulfonylation. Sodium triacetoxyborohydride-mediated reductive amination (as in ) could optimize yield .

生物活性

N,N-Diethyl-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine, a compound with the CAS number 899953-29-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine moiety and a nitrophenylsulfonyl group. Its molecular formula is C19H26N4O3S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring followed by the introduction of piperazine and sulfonyl groups. Specific methodologies can vary, but purification techniques such as column chromatography are commonly employed to isolate the desired product in high purity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant activity against various viral targets. In one study, compounds demonstrated improved biological activity with EC50 values in the low micromolar range against specific viral proteins .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. A related study indicated that similar sulfonamide derivatives exhibited substantial inhibition of COX enzymes, which are critical in inflammatory processes. These compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| N,N-Diethyl derivative | 54.65 | Anti-inflammatory |

| Diclofenac | 54.65 | Anti-inflammatory |

| Other derivatives | Varies | Varies |

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors. For example, it may act as an inhibitor of TGF-beta type I receptor kinase, which plays a role in cancer progression and fibrosis . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer models.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。